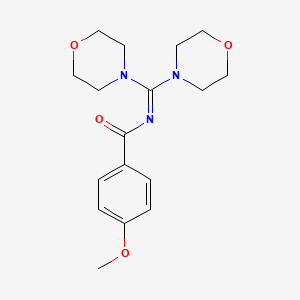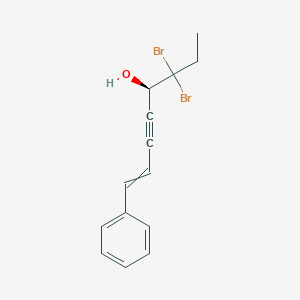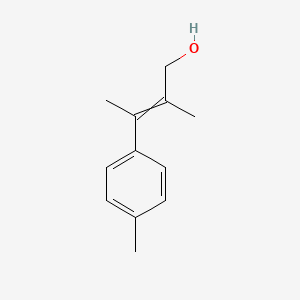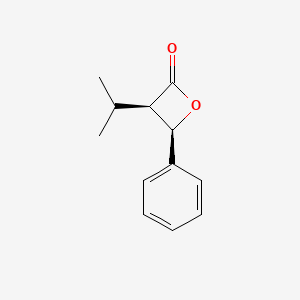
3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two 3,4-dihydroxyphenyl groups attached to a furan-2,5-dione core. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
合成路线及反应条件
3,4-双(3,4-二羟基苯基)呋喃-2,5-二酮的合成通常涉及 3,4-二羟基苯甲醛与马来酸酐在特定条件下的反应。反应通常在催化剂(如对甲苯磺酸 (PTSA))和溶剂(如甲苯)存在下进行。将混合物在回流条件下加热以促进所需产物的形成。
工业生产方法
虽然 3,4-双(3,4-二羟基苯基)呋喃-2,5-二酮的具体工业生产方法没有详细记录,但总体方法将涉及实验室合成的扩大。这将包括优化反应条件、使用工业级溶剂和催化剂,以及采用连续流动反应器来提高效率和产率。
化学反应分析
反应类型
3,4-双(3,4-二羟基苯基)呋喃-2,5-二酮会经历各种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 呋喃-2,5-二酮核心可以被还原形成二氢呋喃衍生物。
取代: 羟基可以参与亲核取代反应。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等试剂。
取代: 在碱(如吡啶)存在下使用卤代烷或酰氯的条件。
形成的主要产物
氧化: 醌衍生物。
还原: 二氢呋喃衍生物。
取代: 烷基化或酰化酚衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 由于存在羟基,其抗氧化性能正在被研究。
医学: 正在探索其潜在的抗炎和抗癌活性。
工业: 在开发具有特定性能的新材料方面的潜在用途。
作用机制
3,4-双(3,4-二羟基苯基)呋喃-2,5-二酮的作用机制涉及其与各种分子靶标的相互作用。羟基可以参与氢键和氧化还原反应,这可能有助于其生物活性。该化合物也可能与酶和受体相互作用,调节其活性并导致治疗效果。
相似化合物的比较
类似化合物
3,4-双(3,4-二甲氧基苯基)呋喃-2,5-二酮: 结构类似,但具有甲氧基而不是羟基。
3,4-二甲基 3,4-呋喃二羧酸酯: 含有酯基而不是羟基。
4,4’-[六氢呋喃并[3,4-c]呋喃-1,4-二基]双(2-甲氧基苯酚): 核心结构不同,但酚基类似。
独特性
3,4-双(3,4-二羟基苯基)呋喃-2,5-二酮因同时存在羟基和呋喃-2,5-二酮核心而具有独特性,这赋予了其独特的化学和生物学性质。羟基增强了其反应性和氢键形成的潜力,而呋喃-2,5-二酮核心为各种化学转化提供了稳定但反应性的框架。
属性
CAS 编号 |
653572-68-0 |
|---|---|
分子式 |
C16H10O7 |
分子量 |
314.25 g/mol |
IUPAC 名称 |
3,4-bis(3,4-dihydroxyphenyl)furan-2,5-dione |
InChI |
InChI=1S/C16H10O7/c17-9-3-1-7(5-11(9)19)13-14(16(22)23-15(13)21)8-2-4-10(18)12(20)6-8/h1-6,17-20H |
InChI 键 |
ZMBVJKLUDSNPCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C(=O)OC2=O)C3=CC(=C(C=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)

![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)

![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)

![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)



![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)

![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)
